2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
CAS No.:
Cat. No.: VC15862919
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N3O |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | 2-[2-(propylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
| Standard InChI | InChI=1S/C13H19N3O/c1-2-7-14-13-11(5-3-8-15-13)12-6-4-9-16(12)10-17/h3,5,8,10,12H,2,4,6-7,9H2,1H3,(H,14,15) |
| Standard InChI Key | IANANTPORNXCDB-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC1=C(C=CC=N1)C2CCCN2C=O |
Introduction
2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound with a molecular formula of C13H19N3O and a molecular weight of 233.31 g/mol . It features a unique structure combining a pyridine ring and a pyrrolidine moiety, with a propylamino group attached to the pyridine ring and an aldehyde functional group at the pyrrolidine position. This compound is of interest in synthetic organic chemistry due to its potential applications in various fields, including pharmacology and biochemistry.
Synthesis Methods
The synthesis of 2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be approached through multiple methods, which are tailored to specific research needs. While detailed synthesis protocols are not widely documented in the available literature, the compound's structure suggests that it could be synthesized using techniques common in organic chemistry, such as condensation reactions or Mannich-type reactions, similar to those used for other pyrrolidine derivatives .
Related Compounds and Their Activities
Several compounds share structural similarities with 2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde, highlighting the diversity of biological activities within this class of compounds:
| Compound | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Aminopyridine | Amino group on pyridine ring | Antimicrobial properties | Simpler structure |
| Pyrrolidine Derivatives | Pyrrolidine ring | Neuroprotective effects | Variable substituents |
| Propylamine Derivatives | Propylamine moiety | Enzyme inhibition | Used as drug intermediates |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume